1H and 13C NMR spectrum analysis of cis-4-Phenyl-3-piperidinol HCl
1H and 13C NMR spectrum analysis of cis-4-Phenyl-3-piperidinol HCl
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of cis-4-Phenyl-3-piperidinol HCl
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra anticipated for cis-4-Phenyl-3-piperidinol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak assignment to elucidate the structural and stereochemical factors influencing the spectral data. We will explore the causal relationships between molecular geometry, electronic effects, and the resulting NMR chemical shifts and coupling constants, offering a framework for the structural verification of this and similar substituted piperidine scaffolds.
Molecular Structure and Analytical Significance
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. The specific stereochemistry and substitution pattern of derivatives like 4-phenyl-3-piperidinol are critical to their pharmacological activity. NMR spectroscopy is the definitive technique for confirming the constitution and relative stereochemistry of such molecules in solution.
The cis configuration of the phenyl and hydroxyl groups on the piperidine ring, combined with the protonation of the nitrogen atom in the hydrochloride salt form, creates a unique and predictable set of magnetic environments for the constituent protons and carbons. Understanding these nuances is paramount for unambiguous spectral interpretation.
Caption: Workflow for structural elucidation using 2D NMR experiments.
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COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between H2-H3, H3-H4, H4-H5, and H5-H6, confirming the connectivity around the piperidine ring.
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HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. It is the most reliable way to assign the carbon signals based on the more easily interpreted proton spectrum.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different spin systems and confirming the placement of the phenyl group by showing correlations from H4 to C₂'/C₆' and from H₂'/H₆' to C4.
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NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This through-space experiment is the key to confirming the cis stereochemistry. For the proposed conformation (equatorial phenyl and hydroxyl), we would expect to see a strong NOE correlation between the axial protons at H3, H5, and the axial proton at the N⁺H₂ group, confirming their spatial proximity on one face of the ring.
Experimental Protocol: NMR Sample Preparation and Acquisition
The following protocol outlines a robust methodology for acquiring high-quality NMR data for cis-4-Phenyl-3-piperidinol HCl.
Objective: To obtain 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra for structural verification.
Materials:
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cis-4-Phenyl-3-piperidinol HCl (5-10 mg)
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Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6 mL)
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NMR tube (5 mm, high precision)
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Pipettes and vial
Methodology:
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Sample Preparation: a. Weigh approximately 5-10 mg of the hydrochloride salt directly into a clean, dry vial. b. Add 0.6 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is strategic as it is an excellent solvent for most amine salts and slows down the exchange rate of labile N-H and O-H protons, often resulting in sharper signals compared to solvents like CDCl₃ or D₂O. c. Gently sonicate or vortex the vial for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of particulates. d. Transfer the solution into a 5 mm NMR tube.
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Spectrometer Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity (line shape). c. ¹H Spectrum: Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer would be: 16-32 scans, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. d. ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans are required. Typical parameters: 1024-2048 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. e. COSY Spectrum: Acquire a gradient-selected COSY (gCOSY) spectrum. Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment. f. HSQC Spectrum: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum optimized for a one-bond ¹JCH coupling of ~145 Hz. Typical parameters: 256 increments in the indirect dimension, 4-8 scans per increment.
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Data Processing & Analysis: a. Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. b. Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm. c. Calibrate the ¹³C spectrum to the DMSO solvent peak at δ 39.52 ppm. d. Integrate the ¹H spectrum to determine relative proton counts. e. Analyze the 2D spectra to build connectivity maps and confirm the assignments made from the 1D spectra.
Conclusion
The comprehensive NMR analysis of cis-4-Phenyl-3-piperidinol HCl requires a multi-faceted approach. By integrating the interpretation of 1D ¹H and ¹³C spectra with the connectivity data from 2D experiments like COSY and HSQC, a complete and unambiguous structural assignment is achievable. The predicted chemical shifts and coupling patterns detailed in this guide serve as a robust template for researchers, enabling confident structural verification. Particular attention to the through-space correlations observed in a NOESY or ROESY experiment is critical for the definitive confirmation of the cis relative stereochemistry, a feature often essential for biological function.
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